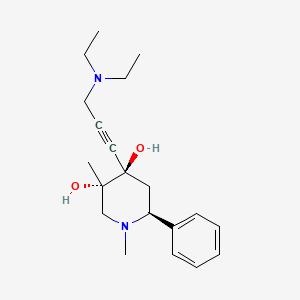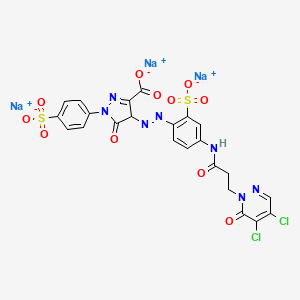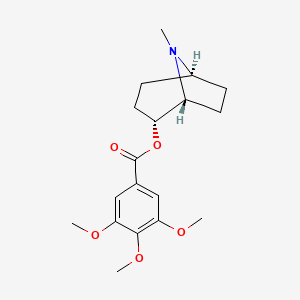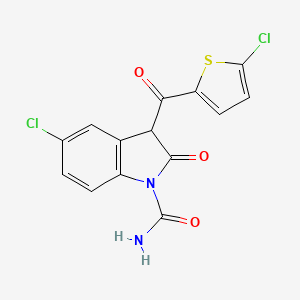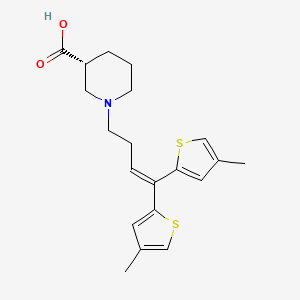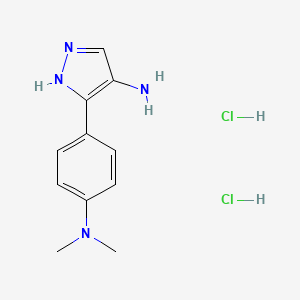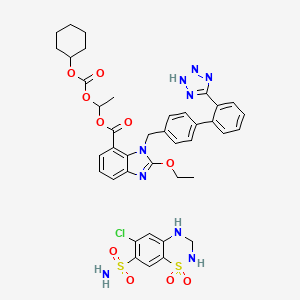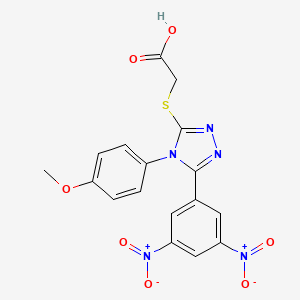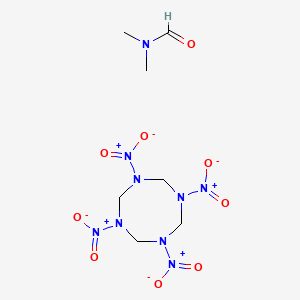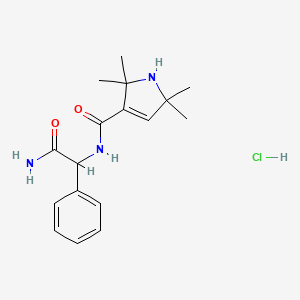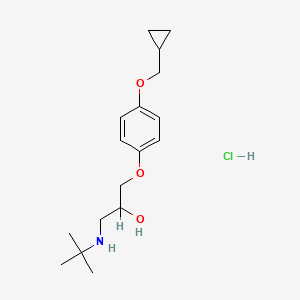
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a cyclopropylmethoxy group, a phenoxy group, and a tert-butylaminopropanol moiety. This compound is of interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where the cyclopropylmethoxy group reacts with a phenol derivative.
Formation of the Tert-butylaminopropanol Moiety: This step involves the reaction of tert-butylamine with an epoxide or a halohydrin to form the desired aminopropanol structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
- 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- 1-(4-(Cyclopropylmethoxy)phenoxy)-3-(isopropylamino)propan-2-ol
Uniqueness: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
属性
CAS 编号 |
63659-29-0 |
|---|---|
分子式 |
C17H28ClNO3 |
分子量 |
329.9 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)18-10-14(19)12-21-16-8-6-15(7-9-16)20-11-13-4-5-13;/h6-9,13-14,18-19H,4-5,10-12H2,1-3H3;1H |
InChI 键 |
HSXIUAMNKVSUIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)OCC2CC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


